REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[C:19]2=[C:20]3[C:12]([C:13]4[C:18]2=[CH:17][CH:16]=[CH:15][CH:14]=4)=[CH:11][CH:10]=[CH:9][C:8]3=[CH:7][CH:6]=1)=O.[Li+].[BH4-].C1COCC1.Cl>O>[OH:2][CH2:3][C:5]1[C:19]2=[C:20]3[C:12]([C:13]4[C:18]2=[CH:17][CH:16]=[CH:15][CH:14]=4)=[CH:11][CH:10]=[CH:9][C:8]3=[CH:7][CH:6]=1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a RB flask equipped with magnetic stirrer, condenser, and N2 inlet line with bubbler
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the resulting solid washed with H2O (2×300 mL)
|
Type
|
CUSTOM
|
Details
|
After recrystallization (CH2Cl2 /hexane)
|
Type
|
CUSTOM
|
Details
|
drying
|
Name
|
|
Type
|
product
|
Smiles
|
OCC1=CC=C2C=CC=C3C4=CC=CC=C4C1=C23
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 54.75 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 85.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |